Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate
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Overview
Description
Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate is a complex organic compound characterized by its unique structure, which includes a trifluorobenzoyl group, a cyclopropylamino group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate typically involves multiple steps. One common method starts with the preparation of 3-methoxy-2,4,5-trifluorobenzoyl chloride, which is then reacted with ethyl 3-cyclopropylaminoacrylate under controlled conditions to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate involves its interaction with specific molecular targets and pathways. The trifluorobenzoyl group may enhance its binding affinity to certain enzymes or receptors, while the cyclopropylamino group can modulate its biological activity. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-methoxy-2,4,5-trifluorobenzoyl)-3-cyclopentylaminoacrylate: Similar structure but with a cyclopentyl group instead of a cyclopropyl group.
3-Methoxy-2,4,5-trifluorobenzoyl chloride: A precursor in the synthesis of the target compound
Uniqueness
Ethyl 3-(cyclopropylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluorobenzoyl group enhances its stability and reactivity, while the cyclopropylamino group provides unique steric and electronic effects .
Properties
Molecular Formula |
C16H16F3NO4 |
---|---|
Molecular Weight |
343.30 g/mol |
IUPAC Name |
ethyl 2-(cyclopropyliminomethyl)-3-hydroxy-3-(2,4,5-trifluoro-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H16F3NO4/c1-3-24-16(22)10(7-20-8-4-5-8)14(21)9-6-11(17)13(19)15(23-2)12(9)18/h6-8,21H,3-5H2,1-2H3 |
InChI Key |
BDSKUVJINADHEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC(=C(C(=C1F)OC)F)F)O)C=NC2CC2 |
Origin of Product |
United States |
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